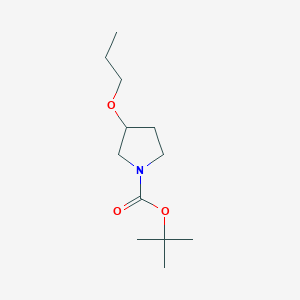

Tert-butyl 3-propoxypyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-propoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-5-8-15-10-6-7-13(9-10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTQYKULVIZWAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-propoxypyrrolidine-1-carboxylate typically involves the reaction of 3-propoxypyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-propoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-propoxypyrrolidine-1-carboxylate is being investigated for its potential therapeutic properties:

- Neuroprotective Agents : Research indicates that derivatives of pyrrolidine compounds exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Studies have shown that modifications to the pyrrolidine structure can enhance bioactivity and selectivity towards specific receptors .

Drug Development

This compound serves as a building block in the synthesis of more complex pharmaceutical agents:

- Pharmacophore Development : The unique structure of this compound allows for the development of novel pharmacophores that may exhibit improved efficacy against various diseases .

Organic Synthesis

In organic chemistry, this compound is used as an intermediate in various synthetic pathways:

- Synthetic Routes : It can be utilized in the synthesis of other complex molecules through nucleophilic substitution reactions and coupling reactions, making it valuable in creating diverse chemical libraries for screening .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective properties of pyrrolidine derivatives, including this compound. The results indicated significant protective effects against oxidative stress in neuronal cell lines, suggesting potential applications in treating Alzheimer's disease .

Case Study 2: Synthesis of Anticancer Agents

Another research effort focused on synthesizing anticancer agents using this compound as a precursor. The study demonstrated that modifications to this compound led to increased cytotoxicity against cancer cell lines, highlighting its utility in drug discovery .

Mechanism of Action

The mechanism of action of tert-butyl 3-propoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and stability of tert-butyl 3-propoxypyrrolidine-1-carboxylate with analogs from the evidence:

Key Observations:

- Aromatic substituents (e.g., 4-methoxyphenyl in ) increase molecular weight and may improve binding affinity in drug-receptor interactions. Fluorinated groups (e.g., CF3 in ) enhance metabolic stability and lipophilicity, critical for CNS-targeting drugs.

Stability :

Physicochemical Properties

Biological Activity

Tert-butyl 3-propoxypyrrolidine-1-carboxylate (TBPP) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, research findings, and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 229.32 g/mol

- CAS Number : 1175835-99-0

TBPP is believed to interact with various biological targets, influencing pathways related to neurotransmission and metabolic processes. Its structural features, particularly the tert-butyl group, enhance its lipophilicity, which may facilitate membrane permeability and receptor binding.

Biological Activities

- Neuroprotective Effects : Research indicates that TBPP exhibits neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. In vitro studies have shown that TBPP can protect against glutamate-induced toxicity in neuronal cultures, suggesting potential applications in neurodegenerative diseases.

- Antimicrobial Activity : Preliminary investigations reveal that TBPP possesses antimicrobial properties against several bacterial strains. The compound demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

- Anti-inflammatory Properties : TBPP has been evaluated for its anti-inflammatory effects. In animal models, the compound reduced the production of pro-inflammatory cytokines and inhibited inflammatory pathways, suggesting its potential as a therapeutic agent for inflammatory diseases.

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study investigated the effects of TBPP on neuronal cell lines exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease. TBPP treatment resulted in a significant decrease in cell death and improved cell viability compared to untreated controls. These findings suggest that TBPP may offer protective effects against neurodegeneration associated with Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, TBPP was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.

Research Findings

Recent studies have focused on optimizing the synthesis of TBPP to enhance its biological activity. Modifications to the propoxy group have been explored to improve receptor affinity and selectivity. Additionally, structure-activity relationship (SAR) studies are ongoing to identify more potent analogs with reduced toxicity profiles.

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 3-propoxypyrrolidine-1-carboxylate to maximize yield and purity?

Methodological Answer:

- Experimental Design : Use factorial design or response surface methodology to evaluate critical factors (e.g., temperature, catalyst loading, reaction time). For example, molybdenum hexacarbonyl (Mo(CO)₆) has been employed as a catalyst in epoxidation reactions, which may inform analogous optimizations .

- Reagent Selection : Employ DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C, as demonstrated in tert-butyl pyrrolidine carboxylate syntheses .

- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm proton environments and carbonyl/tert-butyl groups. Compare with literature data for tert-butyl pyrrolidine derivatives .

- X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to validate stereochemistry and bond angles .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS, ensuring alignment with the theoretical mass (C₁₂H₂₁NO₃: 227.15 g/mol) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Storage : Store in airtight containers at –20°C to prevent decomposition .

- Handling : Use explosion-proof equipment and grounded metal containers to mitigate static discharge risks, as recommended for tert-butyl hydroperoxide analogs .

- Waste Disposal : Neutralize reactive intermediates with aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the functionalization of this compound?

Methodological Answer:

- Protecting Group Strategy : Temporarily block reactive sites (e.g., amine groups) using Boc (tert-butoxycarbonyl) or Fmoc protocols, as seen in peptide synthesis .

- Catalytic Control : Employ chiral catalysts (e.g., Pd or Ru complexes) to direct substitutions or additions, leveraging steric effects of the tert-butyl group .

- Kinetic vs. Thermodynamic Control : Adjust reaction conditions (e.g., low temperature for kinetic control) to favor desired regioisomers .

Q. How can computational methods assist in predicting feasible synthetic routes for this compound derivatives?

Methodological Answer:

- Retrosynthesis Tools : Use AI-powered platforms (e.g., Reaxys, Pistachio) to propose routes based on known reactions of tert-butyl esters and pyrrolidine scaffolds .

- DFT Calculations : Model transition states to predict reaction pathways, such as the axial vs. equatorial positioning of tert-butyl groups in cyclic intermediates .

- Solvent Effects : Simulate explicit solvent interactions to refine energy barriers, critical for explaining experimental conformer distributions .

Q. What strategies resolve discrepancies in spectral data during the characterization of this compound intermediates?

Methodological Answer:

- Cross-Validation : Compare NMR, IR, and mass spectrometry data with structurally similar compounds (e.g., tert-butyl 4-methylpiperazine-1-carboxylate) .

- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange or hindered rotation, as applied to tert-butyl triazinanamines .

- Isotopic Labeling : Use ¹³C-labeled reagents to trace carbonyl or tert-butyl carbon signals, resolving overlapping peaks .

Q. How can researchers design experiments to study the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

- Accelerated Degradation Studies : Incubate the compound in buffered solutions (pH 1–9) at 37°C, monitoring degradation via HPLC .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics, correlating stability with tert-butyl ester protection efficacy .

- Enzymatic Hydrolysis : Test susceptibility to esterases or lipases to assess biomedical applicability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.